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Compound of Interest

Compound Name: 6,8-Dibromoquinolin-3-amine

Cat. No.: B15128672

This technical guide provides a comprehensive overview of 6,8-Dibromoquinolin-3-amine,
including its chemical identity, proposed synthesis, and relevant physicochemical properties.
This document is intended for researchers, scientists, and professionals in the field of drug
development and medicinal chemistry.

Chemical Identity

The nomenclature and key identifiers for the target compound are outlined below.

IUPAC Name

The formal IUPAC name for the compound is 6,8-dibromoquinolin-3-amine. This name is
derived from the parent quinoline ring system with bromine substituents at the 6 and 8
positions and an amine group at the 3 position.

Synonyms
Based on common chemical naming conventions, potential synonyms include:

e 6,8-Dibromo-3-aminoquinoline

¢ 3-Amino-6,8-dibromoquinoline

Chemical Structure
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Identifier Value

Molecular Formula CoHeBr2N2

Molecular Weight 301.97 g/mol

Canonical SMILES C1=C(C=C2C(=C1Br)N=CC(=C2)N)Br
InChl Key (Not available)

CAS Number (Not available)

Physicochemical and Pharmacokinetic Properties

Specific experimental data for 6,8-Dibromoquinolin-3-amine is not readily available in public
databases. The following table summarizes predicted properties which are crucial for assessing
its potential as a drug candidate.

Significance in Drug

Property Predicted Value
Development
. . _ Influences formulation and
Melting Point Not available -
stability.
. ) ) Relevant for purification and
Boiling Point Not available

processing.

Expected to be low in water, ) o
- ] ] ) Affects bioavailability and
Solubility soluble in organic solvents like

formulation options.
DMSO and chloroform.

Indicates lipophilicity,
LogP High (predicted) influencing membrane

permeability and absorption.

Determines the ionization state
pKa Not available at physiological pH, affecting

solubility and receptor binding.

Proposed Experimental Synthesis
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A plausible synthetic route for 6,8-Dibromoquinolin-3-amine can be conceptualized from

established methods for the synthesis of substituted quinolines. A potential multi-step synthesis

is outlined below.

Synthesis of 6,8-Dibromoquinoline

Starting Material: 1,2,3,4-Tetrahydroquinoline.

Bromination: Treatment of 1,2,3,4-tetrahydroquinoline with a brominating agent (e.g., N-
Bromosuccinimide or elemental bromine) in a suitable solvent like dichloromethane or acetic
acid. This reaction typically yields 6,8-dibromo-1,2,3,4-tetrahydroquinoline.

Aromatization: The resulting 6,8-dibromo-1,2,3,4-tetrahydroquinoline is then aromatized to
6,8-dibromoquinoline. This can be achieved by oxidation using an agent such as 2,3-
Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent like benzene or toluene under
reflux.

Nitration of 6,8-Dibromoquinoline

Reactants: 6,8-Dibromoquinoline is subjected to nitration.

Conditions: A mixture of concentrated nitric acid and sulfuric acid is typically used at a
controlled temperature (e.g., 0-10 °C) to introduce a nitro group onto the quinoline ring. The
directing effects of the existing substituents would favor the formation of 6,8-dibromo-3-
nitroquinoline.

Reduction to 6,8-Dibromoquinolin-3-amine

Reactant: 6,8-Dibromo-3-nitroquinoline.

Reduction: The nitro group is reduced to an amine. Common reducing agents for this
transformation include tin(ll) chloride (SnCl2) in hydrochloric acid, or catalytic hydrogenation
using a palladium catalyst (Pd/C) under a hydrogen atmosphere.

Work-up: Following the reduction, an aqueous work-up with a base (e.g., sodium hydroxide)
is performed to neutralize the acid and isolate the free amine product, 6,8-Dibromoquinolin-
3-amine.
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Visualization of Proposed Synthetic Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of 6,8-
Dibromoquinolin-3-amine.

Starting Material

1,2,3,4-Tetrahydroquinoline

r2, CH2CI2

Step 1: Brominatign & Aromatization

6,8-Dibromo-1,2,3,4-tetrahydroquinoline
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6,8-Dibromoquinoline

NO3, H2504

Step 2: INitration

6,8-Dibromo-3-nitroquinoline

SnCl2, HCI1

6,8-Dibromoquinolin-3-amine
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Caption: Proposed synthetic pathway for 6,8-Dibromoquinolin-3-amine.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 6,8-Dibromoquinolin-3-
amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15128672#6-8-dibromoquinolin-3-amine-iupac-
name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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